1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethoxyphenyl Group: This step can be achieved via a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide moiety through an amidation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as electrochromic devices
Mechanism of Action
The mechanism of action of 1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine carboxamide moiety can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE: is similar to other thiazole-containing compounds, such as:
Uniqueness:
- The presence of the trifluoromethoxyphenyl group distinguishes this compound from other thiazole derivatives, potentially enhancing its biological activity and stability.
- The combination of the thiazole ring and the piperidine carboxamide moiety provides a unique structural framework that can interact with a variety of biological targets .
Properties
IUPAC Name |
1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)27-14-3-1-12(2-4-14)17-23-13(10-28-17)9-15(25)24-7-5-11(6-8-24)16(22)26/h1-4,10-11H,5-9H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUVXKBFDYDFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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